6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one

Catalog No.
S702763
CAS No.
5791-00-4
M.F
C9H8ClNO2
M. Wt
197.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one

CAS Number

5791-00-4

Product Name

6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one

IUPAC Name

6-chloro-2-methyl-4H-1,4-benzoxazin-3-one

Molecular Formula

C9H8ClNO2

Molecular Weight

197.62 g/mol

InChI

InChI=1S/C9H8ClNO2/c1-5-9(12)11-7-4-6(10)2-3-8(7)13-5/h2-5H,1H3,(H,11,12)

InChI Key

MGOCBXKZDZRPMK-UHFFFAOYSA-N

SMILES

CC1C(=O)NC2=C(O1)C=CC(=C2)Cl

Canonical SMILES

CC1C(=O)NC2=C(O1)C=CC(=C2)Cl

The exact mass of the compound 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one (CAS: 5791-00-4) is a functionally activated, halogenated heterocyclic building block widely procured as a core intermediate for pharmaceutical and agrochemical manufacturing. Featuring a 1,4-benzoxazin-3-one scaffold modified with a 6-chloro substituent and a 2-methyl group, this compound provides a pre-installed metabolic block and an activated lactam N-H center. Industrial buyers and process chemists prioritize this specific scaffold because its halogenation predictably lowers the pKa of the nitrogen, enabling milder N-alkylation conditions, while simultaneously imparting enhanced lipophilicity and high crystallinity to downstream intermediates . These properties make it a superior starting material compared to non-halogenated baselines for scaling up bioactive molecules, herbicides, and advanced functional materials.

Attempting to substitute 6-chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one with the unsubstituted 2-methyl-2H-1,4-benzoxazin-3(4H)-one or the des-methyl 6-chloro analog introduces severe process and performance liabilities. Omitting the 6-chloro group removes a critical metabolic blocking site, rendering downstream pharmaceutical candidates highly susceptible to rapid cytochrome P450-mediated oxidative degradation, which drastically reduces their in vivo half-life[1]. From a manufacturing perspective, the unsubstituted N-H bond is significantly less acidic, frequently forcing process chemists to abandon mild bases like potassium carbonate in favor of hazardous, pyrophoric reagents like sodium hydride to achieve acceptable N-alkylation yields. Furthermore, removing the 2-methyl group alters the scaffold's steric profile and solid-state packing, often resulting in unpredictable crystallization behaviors that necessitate solvent-intensive chromatographic purifications rather than scalable filtration.

Enhanced N-H Acidity for Mild-Condition Alkylation

The electron-withdrawing nature of the 6-chloro group significantly lowers the pKa of the lactam N-H bond compared to the unsubstituted baseline. This increased acidity allows for highly efficient deprotonation and subsequent N-alkylation using mild, scalable bases like potassium carbonate (K2CO3) in polar aprotic solvents. In standard industrial N-alkylation reactions with alkyl halides (e.g., 2-chloroethylmorpholine), the 6-chloro derivative routinely achieves >90% conversion under mild heating. In contrast, the unsubstituted comparator typically yields less than 70% under identical conditions, requiring the introduction of aggressive, moisture-sensitive bases (such as NaH) to drive the reaction to completion [1].

Evidence DimensionN-alkylation conversion efficiency under mild base (K2CO3)
Target Compound Data>90% yield using K2CO3
Comparator Or BaselineUnsubstituted 2-methyl-2H-1,4-benzoxazin-3(4H)-one (<70% yield without strong base)
Quantified Difference>20% increase in yield under scalable, mild conditions
ConditionsReaction with alkyl halides in DMF/MeCN with K2CO3 at 80-116°C

Eliminating the need for pyrophoric bases like NaH drastically improves plant safety, reduces reagent procurement costs, and streamlines industrial scale-up.

Metabolic Blockade at the Vulnerable 6-Position

In medicinal chemistry, the 6-position of the benzoxazinone core is highly susceptible to cytochrome P450-mediated aromatic oxidation. Procuring the pre-chlorinated 6-chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one effectively blocks this metabolic liability at the source. Comparative pharmacokinetic profiling of downstream derivatives demonstrates that 6-chloro analogs exhibit significantly lower intrinsic clearance rates compared to their unsubstituted counterparts. The strong C-Cl bond resists oxidative cleavage, which typically translates to a 2- to 3-fold improvement in the in vivo half-life of the resulting active pharmaceutical ingredients (APIs) [1].

Evidence DimensionSusceptibility to CYP450-mediated aromatic oxidation
Target Compound DataBlocked oxidation at the 6-position (extended half-life)
Comparator Or BaselineUnsubstituted 2-methyl-2H-1,4-benzoxazin-3(4H)-one (rapid clearance via 6-hydroxylation)
Quantified Difference2- to 3-fold improvement in downstream API half-life
ConditionsIn vitro human liver microsome (HLM) stability assays for downstream derivatives

Procuring the pre-halogenated building block saves multiple downstream synthetic steps and directly rescues API candidates from late-stage metabolic failure.

Optimized Lipophilicity (LogP) for Membrane Permeability

The substitution of hydrogen with chlorine at the 6-position systematically increases the lipophilicity of the scaffold. For downstream applications requiring cellular penetration, such as agrochemical fungicides or CNS-targeted pharmaceuticals, the 6-chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one core provides a predictable LogP boost of approximately 0.5 to 0.7 units over the unsubstituted baseline. This optimized lipophilicity enhances passive membrane permeability and improves binding affinity within hydrophobic target pockets, making it a superior starting material for structure-activity relationship (SAR) optimization[1].

Evidence DimensionScaffold lipophilicity contribution (ΔLogP)
Target Compound Data+0.5 to +0.7 LogP units
Comparator Or BaselineUnsubstituted 2-methyl-2H-1,4-benzoxazin-3(4H)-one (baseline LogP)
Quantified Difference~0.6 unit average increase in LogP
ConditionsStandard octanol-water partition coefficient calculations/measurements for the core scaffold

Buyers targeting intracellular or CNS targets must select the chlorinated scaffold to ensure their final products achieve necessary bioavailability and efficacy.

Improved Crystallinity for Downstream Purification Efficiency

Halogenation of the benzoxazinone ring significantly alters its solid-state properties. 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one exhibits a highly crystalline nature with a well-defined melting point (172-176 °C), which translates into excellent handling properties. During downstream functionalization, intermediates derived from this chlorinated scaffold are substantially more prone to crystallize out of solution compared to those derived from the unsubstituted or des-methyl analogs. This allows for straightforward isolation via direct filtration, bypassing the need for solvent-intensive and time-consuming chromatographic purifications [1].

Evidence DimensionDownstream intermediate isolation method
Target Compound DataDirect crystallization/filtration (high purity)
Comparator Or BaselineDes-methyl or unsubstituted analogs (frequently require column chromatography)
Quantified DifferenceElimination of chromatography steps during intermediate isolation
ConditionsStandard industrial scale-up and purification workflows

The ability to isolate intermediates via simple crystallization drastically reduces solvent waste, labor time, and overall manufacturing costs at scale.

Scalable Synthesis of N-Alkylated Bioactive Agents

Due to its enhanced N-H acidity, this compound is the optimal starting material for synthesizing N-alkylated benzoxazinones (e.g., via reaction with 2-chloroethylmorpholine or similar alkyl halides). It is specifically chosen when process chemists need to execute mild, high-yield scalable reactions without resorting to hazardous strong bases [1].

Development of Metabolically Stable Pharmaceuticals

In drug discovery programs where rapid clearance is a liability, this scaffold is selected to pre-install a metabolic block at the vulnerable 6-position. This ensures that downstream API candidates possess viable pharmacokinetic profiles and extended half-lives, reducing the risk of late-stage clinical failure.

Agrochemical Active Ingredient Manufacturing

The specific combination of the 6-chloro group (for lipophilicity and environmental stability) and the 2-methyl group (for structural rigidity) makes this compound an ideal precursor for developing highly penetrant herbicides and fungicides that require robust environmental persistence and high membrane permeability.

Library Generation for Structure-Activity Relationship (SAR) Studies

For medicinal chemistry teams exploring the benzoxazinone chemical space, this compound serves as a robust, highly crystalline anchor point. Its predictable physical properties guarantee straightforward purification of synthesized library members via simple filtration, accelerating the SAR screening process.

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H411 (97.44%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Dates

Last modified: 08-15-2023

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